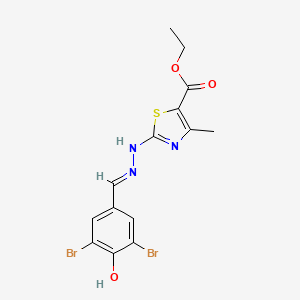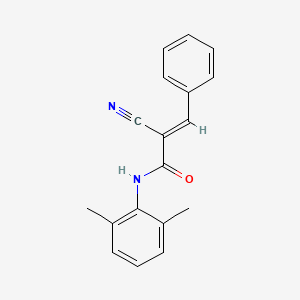![molecular formula C23H29N3O2 B7741346 Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741346.png)
Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with aromatic amines under microwave irradiation using nanostructured TiO₂ photocatalysts . The reaction conditions often require solvent-free environments and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other chemical products
Wirkmechanismus
The mechanism by which Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate exerts its effects involves interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This compound may also interfere with cellular signaling pathways, leading to apoptosis or cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another derivative with distinct pharmacological properties.
Indole: Known for its wide range of biological activities and structural similarity to quinoline.
Uniqueness
Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino and propylamino substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-26(5-2)15-9-14-24-22-19-13-12-17-10-7-8-11-18(17)21(19)25-16-20(22)23(27)28-6-3/h7-8,10-13,16H,4-6,9,14-15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBETJGRBHGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC3=CC=CC=C3C2=NC=C1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N'-[(Z)-(2-hydroxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7741267.png)
![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7741277.png)

![2-amino-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7741298.png)
![(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7741305.png)
![(2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7741310.png)
![8-[(dimethylammonio)methyl]-4-methyl-2-oxo-2H-chromen-7-olate](/img/structure/B7741326.png)

![Ethyl 4-[(2-furylmethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741341.png)


![METHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741366.png)
![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B7741373.png)
![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B7741380.png)
